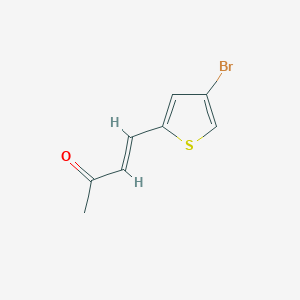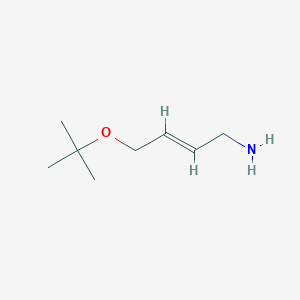![molecular formula C18H18ClN3O6S B13548499 [2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 389811-85-2](/img/structure/B13548499.png)
[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a chloropyridine moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Morpholine Derivative: The initial step involves the reaction of aniline with morpholine in the presence of a sulfonyl chloride to form the morpholin-4-ylsulfonylaniline intermediate.
Coupling with Chloropyridine: The intermediate is then coupled with 2-chloropyridine-3-carboxylic acid using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate: undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while nucleophilic substitution of the chloropyridine moiety can yield various substituted pyridines.
科学研究应用
[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of [2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, the morpholine ring may interact with protein kinases, while the chloropyridine moiety may bind to DNA or RNA, affecting gene expression.
相似化合物的比较
[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate: can be compared with other similar compounds such as:
[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
[2-(4-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
These compounds share similar structural features but may exhibit different reactivity and biological activities due to the presence of different halogen atoms.
属性
CAS 编号 |
389811-85-2 |
|---|---|
分子式 |
C18H18ClN3O6S |
分子量 |
439.9 g/mol |
IUPAC 名称 |
[2-(4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C18H18ClN3O6S/c19-17-15(2-1-7-20-17)18(24)28-12-16(23)21-13-3-5-14(6-4-13)29(25,26)22-8-10-27-11-9-22/h1-7H,8-12H2,(H,21,23) |
InChI 键 |
DHBUXXAGPHWCQQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC(=O)C3=C(N=CC=C3)Cl |
溶解度 |
57.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)
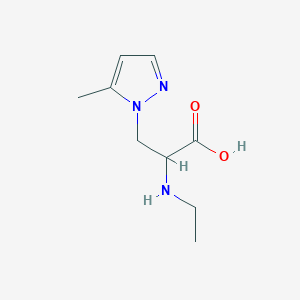

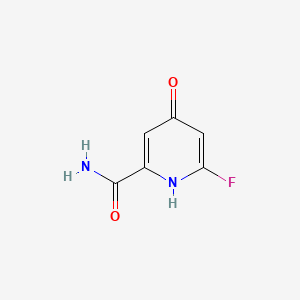
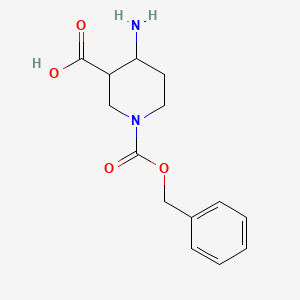
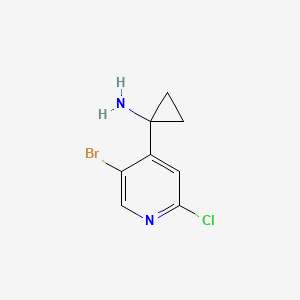
![4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13548469.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid](/img/structure/B13548472.png)
![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)
